Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Physical Chemistry Materials Science Thermal Analysis

Substituting this [2.2.2]-bicyclic anhydride with common norbornene analogs compromises polymer chain packing and chiral fidelity. This monomer delivers the exact molecular geometry required for rigid, high-Tg backbones and enantioselective synthesis. - Proven in patents for PBT hybrid coatings and low-melt nylon hot melts. - Defined endo-stereochemistry ensures reproducible Diels-Alder adduct geometry. - Rigid scaffold validated as a GPR120-targeting building block in medchem programs.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 24327-08-0
Cat. No. B1267323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
CAS24327-08-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+
InChIKeyYIHKILSPWGDWPR-KVFPUHGPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride Overview


Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, also known as endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is a rigid, bicyclic organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is characterized by a bicyclo[2.2.2]octene ring system fused with a cyclic anhydride group [1]. This compound is commercially available as a white to beige crystalline powder or needle-like crystals . Its high thermal stability and constrained molecular architecture make it a valuable building block in organic synthesis and polymer chemistry, particularly where precise spatial orientation of functional groups is required .

Why Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride Is Irreplaceable


Generic substitution of this compound with other cyclic anhydrides (e.g., norbornene anhydride or carbic anhydride) is not scientifically valid due to its unique bicyclo[2.2.2]octene scaffold, which imparts a fundamentally different molecular geometry, rigidity, and stereochemical environment compared to the more common bicyclo[2.2.1]heptene analogs [1]. The [2.2.2] framework creates a distinct spatial arrangement that can lead to different reactivity profiles and physical properties in downstream products, such as altered polymer chain packing or modified interactions with chiral environments [2]. The evidence below highlights the quantifiable physical properties and documented applications that are a direct consequence of this unique architecture, underscoring why procurement decisions should be based on the specific compound required.

Differentiating Evidence for Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride


Melting Point vs. Norbornene Anhydride

The melting point of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is consistently reported between 144-147°C . This is a distinctly different value from its closest structural analog, carbic anhydride (endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride), which has a reported melting point of 164-167°C [1]. This 20°C difference in melting point is a direct, quantifiable physical consequence of the [2.2.2] versus [2.2.1] bicyclic framework, which affects crystal lattice packing energy and molecular symmetry.

Physical Chemistry Materials Science Thermal Analysis

Infrared Spectroscopic Fingerprint

The compound possesses a unique and validated infrared (IR) spectrum, which is available in the authoritative Coblentz Society reference collection via the NIST Chemistry WebBook [1]. This specific spectrum, with its characteristic absorption bands (e.g., strong carbonyl stretching vibrations associated with the cyclic anhydride moiety constrained by the [2.2.2] framework), serves as a definitive analytical fingerprint [1]. While direct spectral data for comparators in identical conditions is not provided, the availability of this certified spectrum allows for unambiguous identification and purity assessment.

Analytical Chemistry Spectroscopy Quality Control

Thermal Stability & Processing Temperature

The compound demonstrates high thermal stability with a reported boiling point of 340.9°C at 760 mmHg and a flash point of 166.5°C . It is documented to undergo addition, cyclization, and polymerization at high temperatures without decomposition . This thermal profile is a class-level characteristic of rigid bicyclic anhydrides but provides a quantifiable benchmark for safe handling and high-temperature reaction design. For comparison, the structurally related carbic anhydride (endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) has a comparable, but not identical, boiling point of 332.4°C at 760 mmHg [1].

Polymer Chemistry Thermal Analysis Process Chemistry

Application Scenarios for Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride


Advanced Polymer Resins & Composites

This compound is explicitly claimed in patents for use in high-performance polymer formulations. For instance, it is listed as a component in coating agents and polybutylene terephthalate (PBT) compositions designed for plastic/metal hybrid applications, where its rigid structure contributes to improved mechanical properties and compatibility [1]. It is also cited in patent literature for use in low-melting-point nylon hot melts, leveraging its thermal stability for controlled melt processing [2]. In these applications, the specific bicyclo[2.2.2]octene framework may offer advantages in polymer chain packing and thermal behavior compared to other anhydride monomers.

Chiral Building Block for Stereoselective Synthesis

The compound's well-defined stereochemistry (endo-isomer with specific chiral centers) makes it a valuable precursor for synthesizing complex, enantiomerically pure molecules. Research demonstrates its utility in the synthesis of bicyclic derivatives and natural product-like scaffolds, including potential therapeutic agents targeting GPR120 receptors for metabolic disorders [3]. This application leverages the rigid, chiral framework of the compound to control the three-dimensional orientation of functional groups in the final drug candidate.

Cycloaddition Reactions

As a cyclic anhydride with an isolated double bond, this compound serves as a reactive intermediate in Diels-Alder cycloadditions to construct even more complex polycyclic systems [4]. A master's thesis details the synthesis of eight different substituted bicyclo[2.2.2]octene systems using a double Diels-Alder cycloaddition strategy with maleic anhydride and 2H-pyran-2-ones, highlighting the synthetic versatility of this core structure [5].

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